molecular formula C5H11NO2 B2635737 2-(Azetidin-3-yloxy)ethan-1-ol CAS No. 1428757-87-2

2-(Azetidin-3-yloxy)ethan-1-ol

Cat. No.: B2635737
CAS No.: 1428757-87-2
M. Wt: 117.148
InChI Key: QNTAEOFCYLOGRS-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)ethan-1-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to an ethan-1-ol group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)ethan-1-ol typically involves the reaction of azetidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the azetidine ring . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with continuous monitoring and control of reaction parameters to ensure consistent quality and yield. The product is then purified using standard techniques such as distillation or crystallization to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Scientific Research Applications

2-(Azetidin-3-yloxy)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity plays a crucial role in its chemical behavior. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)ethan-1-ol is unique due to the presence of both the azetidine ring and the ethan-1-ol group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-(azetidin-3-yloxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-1-2-8-5-3-6-4-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTAEOFCYLOGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428757-87-2
Record name 2-(azetidin-3-yloxy)ethan-1-ol
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